3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and sleep.
Mecanismo De Acción
The orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the hypothalamus. The binding of orexin neuropeptides to this receptor activates downstream signaling pathways that regulate wakefulness and sleep. 3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide selectively binds to the orexin-1 receptor and blocks the binding of orexin neuropeptides, resulting in the inhibition of wakefulness-promoting pathways.
Biochemical and physiological effects:
Studies have shown that 3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide reduces wakefulness and increases sleep time in rats. Additionally, this compound has been shown to reduce food intake and body weight in obese mice, suggesting its potential as an anti-obesity agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The selective antagonism of the orexin-1 receptor by 3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide provides a valuable tool for studying the role of this receptor in various physiological processes. However, the limitations of this compound include its low solubility and poor pharmacokinetic properties, which may affect its efficacy in vivo.
Direcciones Futuras
1. Development of more potent and selective orexin-1 receptor antagonists.
2. Investigation of the role of the orexin-1 receptor in addiction and stress-related disorders.
3. Evaluation of the efficacy of 3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide in clinical trials for the treatment of obesity and anxiety disorders.
4. Exploration of the potential of this compound as a tool for studying the role of the orexin-1 receptor in other physiological processes.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide involves several steps, including the reaction of 4-fluorobenzaldehyde with 2-methyl-1H-imidazole to form 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. This intermediate is then reacted with 4-(aminomethyl)benzonitrile to form 3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide.
Aplicaciones Científicas De Investigación
The orexin-1 receptor has been implicated in various physiological processes such as feeding behavior, stress response, and addiction. Therefore, the selective antagonism of this receptor by 3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide has potential applications in the treatment of obesity, anxiety, and drug addiction.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-15-22-12-13-24(15)19-9-4-17(5-10-19)14-23-20(25)11-6-16-2-7-18(21)8-3-16/h2-5,7-10,12-13H,6,11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFLLDVCQDUGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.